Texas red
Overview
Description
Sulforhodamine 101 Sulfonyl Chloride is a red fluorescent dye known for its use in cell imaging methods. It is particularly effective in labeling astrocytes and myelinating oligodendrocytes. It has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .
Mechanism of Action
Target of Action
Texas Red is a bright red-fluorescent dye that is commonly conjugated to antibodies and proteins for cellular imaging applications . The primary targets of this compound are these antibodies and proteins, which play a crucial role in the structure and function of cells. For instance, it can be conjugated to phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence .
Mode of Action
This compound operates by binding to its targets (antibodies and proteins) and emitting a fluorescent signal when excited by light. This signal is then detected and visualized using fluorescence microscopy. The dye has an excitation peak at 561 or 594 nm laser lines .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve cellular imaging. By binding to specific antibodies and proteins, this compound allows researchers to visualize and study various cellular structures and processes. For example, when conjugated to phalloidin, this compound can be used to stain and visualize the actin cytoskeleton .
Pharmacokinetics
It’s worth noting that this compound sulfonyl chloride is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules .
Result of Action
The result of this compound’s action is the clear and precise visualization of cellular structures and processes. By emitting a strong fluorescent signal, this compound allows researchers to detect and study even low-abundance targets in a sample . This can provide valuable insights into cellular function and pathology.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s photostability can be affected by the buffer in which it is used . Additionally, the brightness and stability of this compound conjugates can be influenced by the specific environmental conditions of the cellular imaging application . Despite these factors, this compound remains a valuable tool for cellular imaging due to its high fluorescence efficiency and unique emission spectrum .
Biochemical Analysis
Biochemical Properties
Texas Red is often conjugated to antibodies and proteins, enabling these biomolecules to be visualized under a microscope . The dye has excitation ideally suited to the 561 or 594 nm laser lines .
Cellular Effects
When conjugated to antibodies or proteins, this compound can be used to study various types of cells and cellular processes . For instance, it can be used to visualize F-actin in the cytoskeleton . The dye’s bright fluorescence allows researchers to observe how these proteins are distributed within cells, providing insights into cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to fluoresce when excited by certain wavelengths of light . When the dye is conjugated to a biomolecule and this complex is exposed to light at the appropriate wavelength, the dye absorbs the light and then emits it at a longer wavelength . This emitted light is what is observed as fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound can be used to study the temporal dynamics of cellular processes . For example, it can be used to track the movement of proteins within cells over time . The dye is susceptible to hydrolysis and its low solubility in water may complicate its conjugation to some biomolecules .
Metabolic Pathways
When conjugated to biomolecules that are part of such pathways, it can be used to study these pathways .
Transport and Distribution
This compound, when conjugated to biomolecules, can be used to study their transport and distribution within cells . The bright fluorescence of the dye allows for the visualization of these processes .
Subcellular Localization
This compound can be used to study the subcellular localization of proteins and other biomolecules . For example, it can be used to visualize F-actin in the cytoskeleton . The dye’s fluorescence allows for the observation of these biomolecules in specific compartments or organelles within cells .
Preparation Methods
Sulforhodamine 101 Sulfonyl Chloride is synthesized through a series of chemical reactions involving sulforhodamine 101 and sulfonyl chloride. The preparation involves dissolving sulforhodamine 101 in a suitable solvent such as methanol, ethanol, or acetone, and then reacting it with sulfonyl chloride under controlled conditions . The reaction typically requires low temperatures to ensure stability and prevent hydrolysis .
Chemical Reactions Analysis
Sulforhodamine 101 Sulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amine compounds such as amino acids, peptides, and proteins to form stable, bright red fluorescent conjugates
Coupling Reactions: It can couple with various functional groups, particularly primary amines, to form bioconjugates.
Common reagents used in these reactions include methanol, ethanol, acetone, and water. The major products formed are fluorescent conjugates that are highly stable and resistant to protease-catalyzed hydrolysis .
Scientific Research Applications
Sulforhodamine 101 Sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in cell imaging to label specific cell types such as astrocytes and myelinating oligodendrocytes
Medicine: Utilized in neurophysiological experiments for calcium imaging and to study neuronal cell morphology.
Industry: Applied in the manufacturing of diagnostic assays and hematology stains.
Comparison with Similar Compounds
Sulforhodamine 101 Sulfonyl Chloride is unique due to its high stability and resistance to hydrolysis compared to other fluorescent dyes. Similar compounds include:
Sulforhodamine B: Another red fluorescent dye used in similar applications but with different excitation and emission properties.
Rhodamine B: A widely used fluorescent dye with different chemical properties and applications.
Fluorescein: A green fluorescent dye used in various imaging techniques.
Sulforhodamine 101 Sulfonyl Chloride stands out due to its specific labeling capabilities and stability under various conditions .
Biological Activity
Texas Red, scientifically known as sulforhodamine 101 acid chloride, is a red fluorescent dye widely utilized in biological research. Its primary role is as a fluorophore, facilitating the visualization and tracking of biomolecules in various assays. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.
Properties of this compound
- Fluorescence Characteristics :
- Chemical Structure : this compound is a sulfonated xanthene dye, typically existing as a mixture of monosulfonyl chlorides. It is highly soluble in polar solvents, including water and dimethylformamide .
- Photostability : The dye exhibits good photostability, making it suitable for long-term experiments and imaging applications without significant photobleaching .
Applications in Biological Research
This compound's versatility allows it to be employed in various biological assays and imaging techniques:
- Immunofluorescence Staining : this compound is conjugated to antibodies to visualize specific proteins within cells or tissues. Its bright fluorescence enables the detection of even weakly expressed antigens .
- Fluorescence In Situ Hybridization (FISH) : The dye can be linked to nucleic acid probes to identify specific DNA sequences, aiding in studies of gene expression and chromosomal abnormalities .
- Live-Cell Imaging : this compound facilitates real-time monitoring of cellular processes such as migration, signaling, and organelle dynamics .
- Flow Cytometry : It is used to label and quantify cells based on specific surface markers or intracellular proteins, allowing for the identification and sorting of cell populations .
Case Studies and Research Findings
Several studies illustrate the utility of this compound in biological research:
-
Fluorescence Polarization Assays :
A study highlighted the use of this compound in high-throughput screening (HTS) applications to report critical biological activities. The dye's ability to provide distinct fluorescence signals enhances the sensitivity of assays designed to identify enzyme inhibitors . -
Nanoparticle Activation in Cancer Cells :
Research involving this compound-labeled nanoparticles demonstrated their effectiveness in targeting cancer cells. The study aimed to understand the interactions between these nanoparticles and tumor cells, emphasizing their potential for therapeutic applications . -
Conjugation with Antibodies :
Experiments showed that this compound conjugates retain their biological activity while providing strong fluorescence. This property makes them excellent candidates for dual-labeling studies alongside other fluorophores like fluorescein .
Data Summary
The following table summarizes key characteristics and applications of this compound:
Property/Application | Description/Use |
---|---|
Excitation Wavelength | ~595 nm |
Emission Wavelength | ~615 nm |
Stability | Good photostability; resistant to photobleaching |
Solubility | Soluble in water and polar solvents |
Immunofluorescence | Detection of specific proteins |
FISH | Visualization of DNA sequences |
Live-Cell Imaging | Monitoring cellular processes in real-time |
Flow Cytometry | Quantifying cells based on markers |
Properties
IUPAC Name |
5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHNVLQVRSVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown or purple powder; [MSDSonline] | |
Record name | Texas Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2451 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
934482-80-1, 82354-19-6 | |
Record name | Texas Red sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulforhodamine 101 acid chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEXAS RED SULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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